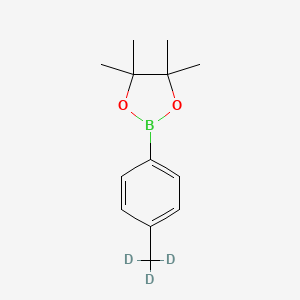
(4-(Methyl-D3)phenyl)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methyl-D3)phenyl)boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group at the para position. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methyl-D3)phenyl)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-(Methyl-D3)phenyl)boronic acid pinacol ester undergoes various chemical reactions, including:
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学的研究の応用
(4-(Methyl-D3)phenyl)boronic acid pinacol ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(Methyl-D3)phenyl)boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate complexes, which can modulate the activity of enzymes and other biological molecules .
類似化合物との比較
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the methyl group at the para position.
2-Trifluoromethyl-4-(methyl-D3)phenylboronic acid pinacol ester: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness
(4-(Methyl-D3)phenyl)boronic acid pinacol ester is unique due to the presence of the methyl group at the para position, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
特性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/i1D3 |
InChIキー |
GKSSEDDAXXEPCP-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


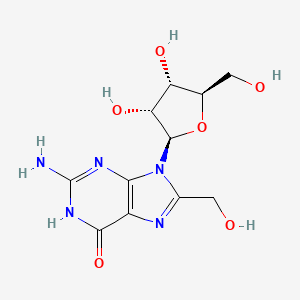
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
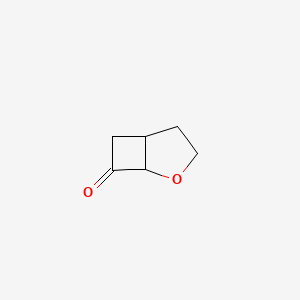


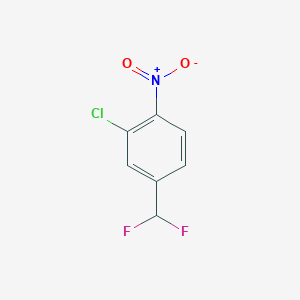
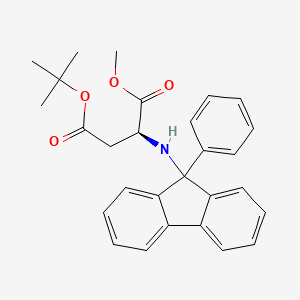

![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
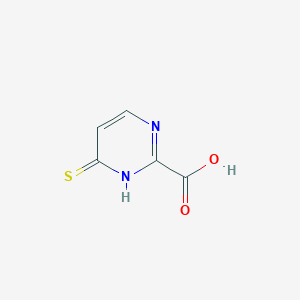
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)

